molecular formula C11H16N4O3S B2521124 ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine CAS No. 2034553-50-7

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine

Cat. No.: B2521124
CAS No.: 2034553-50-7
M. Wt: 284.33
InChI Key: FONCVRJNXLAMPD-UHFFFAOYSA-N
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Description

Chemical Characteristics: ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a synthetic organic compound with the molecular formula C 11 H 16 N 4 O 3 S and a molecular weight of 284.33 g/mol . Its structure integrates a furan ring and a pyrazole ring, heterocyclic motifs frequently explored in medicinal chemistry for their diverse biological activities . Research Value and Potential Applications: This compound belongs to a class of molecules featuring a pyrazole-sulfonamide core. Such structures are of significant interest in scientific research for developing new pharmacologically active agents. Sulfonamide derivatives are well-documented in scientific literature for exhibiting a range of biological activities, including antimicrobial properties . Furthermore, hybrid structures containing both furan and pyrazole rings have been synthesized and evaluated for their antimicrobial potential , demonstrating the value of this scaffold in drug discovery efforts . Researchers may investigate this compound as a key intermediate or building block in the synthesis of more complex molecules for biological screening . Handling and Usage: This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before use.

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-14(2)19(16,17)13-4-5-15-8-11(7-12-15)10-3-6-18-9-10/h3,6-9,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCVRJNXLAMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring.

    Attachment of the Furan Ring: The furan ring is then introduced through a coupling reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is attached to the intermediate compound using a sulfonation reaction.

    Addition of the Dimethylamine Moiety: Finally, the dimethylamine group is introduced through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the Evidence

The provided evidence lacks direct data on the target compound but includes structurally distinct molecules that share partial motifs:

(a) Pyrazole Derivatives
  • describes pyrazole derivatives (e.g., compounds 7a and 7b) with hydroxy and amino substituents. Unlike the target compound, these lack sulfamoyl or furan groups but highlight pyrazole's versatility in medicinal chemistry. The absence of sulfamoyl groups in these analogues may reduce their solubility compared to the target compound .
(b) Sulfonamide-Containing Compounds
  • includes a complex sulfonamide derivative with benzimidazole and pyridine moieties. While the sulfamoyl group is present, the extended aromatic system and lack of a pyrazole core distinguish it from the target compound. Such structural differences likely result in divergent binding affinities and metabolic stability .
(c) Heterocyclic Systems
  • lists triazole-dioxolane derivatives with piperazine linkers. These compounds emphasize the role of heterocycles in drug design but differ significantly in substitution patterns and functional groups. The target compound’s furan and pyrazole system may offer distinct electronic properties compared to triazole-based systems .

Hypothetical Comparative Analysis

Based on structural features and literature trends:

Property Target Compound Pyrazole Derivatives (e.g., ) Sulfonamide Analogues (e.g., )
Core Structure Pyrazole with sulfamoyl-ethyl and furan-3-yl substituents Pyrazole with hydroxy/amino groups Benzimidazole-pyridine with sulfonamide
Solubility Likely moderate (sulfamoyl group enhances hydrophilicity) Lower (polar groups absent) Variable (depends on aromatic system)
Electronic Effects Furan-3-yl may donate electron density Electron-withdrawing hydroxy groups may dominate Conjugation with pyridine may enhance electron deficiency
Synthetic Complexity Moderate (standard pyrazole coupling methods) Simple (one-step synthesis reported) High (multiple coupling steps)

Methodological Considerations

  • Structural Determination : The SHELX suite () is widely used for crystallographic refinement of small molecules. If the target compound’s structure were resolved via X-ray crystallography, SHELXL would likely be employed for refinement, ensuring high precision in bond-length and angle measurements .
  • Self-Assembly Potential: While discusses self-assembly in benzimidazole systems, the target compound’s furan and pyrazole groups may facilitate distinct supramolecular interactions, though this remains speculative without experimental data .

Biological Activity

The compound ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine, characterized by its unique structural features, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex arrangement that includes a furan moiety, a pyrazole ring, and a sulfamoyl group. Its molecular formula is C10H12N4O2SC_{10}H_{12}N_4O_2S, indicating the presence of multiple functional groups that contribute to its biological interactions.

Key Structural Components

ComponentDescription
FuranA five-membered aromatic ring that may enhance biological activity through electron-donating properties.
PyrazoleA heterocyclic compound known for diverse pharmacological profiles, including anti-inflammatory and antimicrobial effects.
SulfamoylA sulfonamide group that may contribute to the compound's interaction with biological targets, particularly in enzyme inhibition.

Pharmacological Properties

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes .
  • Anticancer Activity : Preliminary data suggest that this compound may interfere with tumor growth by modulating pathways involved in cell proliferation and apoptosis. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the pyrazole ring enhances the compound's potential as an antimicrobial agent, with studies indicating efficacy against both bacterial and fungal strains .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The sulfamoyl group may interact with active sites of enzymes involved in inflammatory responses or tumor progression.
  • Receptor Modulation : Similar compounds have been shown to act on purinergic receptors, which play a role in various physiological processes including inflammation and pain perception.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a structurally related pyrazole derivative in a rodent model of arthritis. The results indicated significant reductions in swelling and pain scores compared to control groups, suggesting that similar compounds may offer therapeutic benefits in inflammatory diseases.

Study 2: Anticancer Efficacy

In vitro assays demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Further studies are needed to elucidate the specific pathways involved in this cytotoxicity.

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